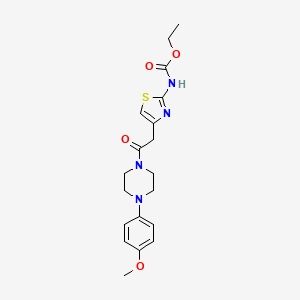
Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a useful research compound. Its molecular formula is C19H24N4O4S and its molecular weight is 404.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core and piperazine moiety have been reported to exhibit significant activity against various targets, including enzymes like cyclooxygenase (cox) and proteins like oxidoreductase .
Mode of Action
For instance, some benzothiazole derivatives have been reported to inhibit COX, an enzyme involved in inflammation .
Biochemical Pathways
Based on the reported activity of similar compounds, it can be inferred that the compound may affect pathways related to inflammation, given the potential cox inhibitory activity .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of cox .
Biological Activity
Ethyl (4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C20H24N4O4S, with a molecular weight of 420.49 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The presence of the methoxyphenyl group enhances the compound's interaction with cellular targets, potentially increasing its efficacy against tumors .
- Anticonvulsant Properties : Some thiazole-containing compounds have been reported to exhibit anticonvulsant activity. The structural similarities with known anticonvulsants suggest that this compound may also possess such properties, although specific studies are needed for confirmation .
- Neurotransmitter Modulation : The piperazine moiety is often associated with modulation of neurotransmitter systems, particularly serotonin receptors. This suggests potential applications in treating psychiatric disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Compound | IC50 Value | Target/Cell Line |
|---|---|---|---|
| Antitumor | Thiazole derivatives | IC50 < 10 µM | Various cancer cell lines |
| Anticonvulsant | 4-(6-amino-3,5-dicyano...) | ED50 = 25 mg/kg | PTZ-induced seizures in mice |
| Serotonin Receptor Agonist | 1-(1,4-dioxaspiro[4,5]dec...) | Moderate activity | 5-HT1A receptor |
Case Study 1: Anticancer Activity
A study evaluating a series of thiazole derivatives highlighted that compounds similar to this compound exhibited significant cytotoxicity against A431 and Jurkat cell lines. The structure–activity relationship (SAR) indicated that modifications to the thiazole ring could enhance potency against these cancer types .
Case Study 2: Anticonvulsant Effects
Research involving thiazole-based compounds demonstrated their effectiveness in reducing seizure activity in animal models. The study found that certain derivatives had an ED50 comparable to established anticonvulsants, suggesting potential therapeutic applications in epilepsy management .
Properties
IUPAC Name |
ethyl N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-27-19(25)21-18-20-14(13-28-18)12-17(24)23-10-8-22(9-11-23)15-4-6-16(26-2)7-5-15/h4-7,13H,3,8-12H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZSLJLNBITCIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














